RGFP966 - 1396841-57-8

RGFP966

Catalog Number: EVT-1468129
CAS Number: 1396841-57-8
Molecular Formula: C21H19FN4O
Molecular Weight: 362.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RGFP966, also known as RGFP-966 or (E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide, is a potent and selective inhibitor of histone deacetylase 3 (HDAC3). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. [, , , , , , , , ] RGFP966 specifically targets HDAC3, a class I HDAC, and has minimal activity against other HDAC isoforms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This selectivity makes RGFP966 a valuable tool for investigating the specific roles of HDAC3 in various biological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Source and Classification

RGFP966 was developed as part of research into the mechanisms of histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and decreased gene expression. The compound is classified under the category of histone deacetylase inhibitors, specifically targeting class I histone deacetylases, which include HDAC1, HDAC2, HDAC3, and HDAC8. RGFP966 exhibits selectivity for HDAC3 with an IC50_{50} value of approximately 80 nM, demonstrating minimal inhibition of other HDACs at concentrations up to 15 µM .

Synthesis Analysis

The synthesis of RGFP966 involves several chemical reactions that typically require advanced organic chemistry techniques. While specific synthetic pathways are not detailed in the available literature, it is known that RGFP966 can be synthesized through multi-step reactions involving the formation of key intermediates that ultimately lead to the final product. The compound's solubility in dimethyl sulfoxide exceeds 18.1 mg/mL, facilitating its use in various biological assays .

Molecular Structure Analysis

RGFP966 has a complex molecular structure characterized by its unique arrangement of atoms. The structural formula indicates the presence of a fluorine atom and four nitrogen atoms within its framework. The detailed three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its binding interactions with histone deacetylase enzymes.

Key Structural Data:

  • Molecular Weight: 366.40 g/mol
  • Functional Groups: Contains amine and aromatic groups contributing to its biological activity.
Chemical Reactions Analysis

RGFP966 participates in various biochemical reactions primarily through its inhibition of histone deacetylase 3. The compound's mechanism involves binding to the active site of the enzyme, preventing it from catalyzing the removal of acetyl groups from histones. This leads to increased acetylation levels on histones such as H3K9 and H3K14, promoting gene expression associated with memory formation and neuroprotection .

Example Reactions:

  • Deacetylation Assays: In vitro studies have demonstrated RGFP966's ability to inhibit HDAC3 activity effectively, resulting in increased levels of acetylated histones in treated cells .
  • Cellular Responses: In cutaneous T cell lymphoma cell lines, RGFP966 has been shown to induce apoptosis and inhibit cell proliferation by modulating gene expression related to cell cycle progression .
Mechanism of Action

The primary mechanism through which RGFP966 exerts its effects is by inhibiting histone deacetylase 3 activity. This inhibition leads to increased acetylation of histones and non-histone proteins, thereby enhancing transcriptional activation of genes involved in synaptic plasticity and memory consolidation. Research indicates that RGFP966 treatment can prevent cognitive decline in animal models by maintaining higher levels of key neuronal activity-dependent genes such as Arc and Nr4a2 .

Process Details:

  • Inhibition: RGFP966 binds competitively to the active site of HDAC3.
  • Outcome: Increased histone acetylation promotes gene expression necessary for long-term memory and cognitive function.
Physical and Chemical Properties Analysis

RGFP966 possesses several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Highly soluble in dimethyl sulfoxide.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not widely reported but can be determined through experimental methods.

These properties are crucial for determining appropriate dosages and delivery methods for experimental applications.

Applications

RGFP966 has significant potential applications in scientific research, particularly in studies related to:

  • Neuroscience: Investigating mechanisms underlying memory formation and cognitive function.
  • Cancer Research: Exploring its effects on tumor growth and apoptosis in various cancer cell lines.
  • Neuroprotection: Assessing its role in protecting neurons from oxidative stress and inflammation following traumatic brain injury .
Introduction to HDAC3 Inhibition and RGFP966

Histone Deacetylases (HDACs) in Epigenetic Regulation

Histone deacetylases (HDACs) are evolutionarily conserved enzymes that catalyze the removal of acetyl groups from ε-lysine residues on histone proteins. This deacetylation promotes chromatin condensation, restricting DNA accessibility to transcription factors and RNA polymerase, thereby suppressing gene expression. HDACs operate in dynamic equilibrium with histone acetyltransferases (HATs), which install acetyl groups to relax chromatin structure. This "histone code" represents a fundamental epigenetic mechanism for regulating cellular processes—including inflammation, metabolism, and differentiation—without altering DNA sequences [2] [5]. Among 18 mammalian HDACs, Class I HDACs (HDAC1, 2, 3, 8) are ubiquitously expressed nuclear enzymes with high catalytic activity. Dysregulation of HDAC activity disrupts transcriptional programs, contributing to cancer, neurodegenerative disorders, and chronic inflammatory conditions [5] [8].

Table 1: Classification of Zinc-Dependent HDACs

ClassMembersLocalizationKey Functions
IHDAC1, 2, 3, 8NucleusCore chromatin remodeling
IIaHDAC4, 5, 7, 9Nucleus/CytoplasmSignal transduction
IIbHDAC6, 10CytoplasmCytoskeletal dynamics, protein trafficking
IVHDAC11NucleusImmune regulation

Class I HDACs: Structural and Functional Specificity of HDAC3

Among Class I HDACs, HDAC3 possesses unique structural and functional characteristics. Its catalytic domain shares homology with yeast RPD3 but features critical amino acid substitutions: Asp92 (vs. Glu in HDAC1/2), Phe199 (vs. Tyr), and Tyr107 (vs. Ser). These residues create steric hindrance in the substrate-binding pocket, enabling selective inhibition [2] [5]. Unlike other Class I members, HDAC3 requires interaction with nuclear receptor co-repressors NCOR1 or SMRT (NCOR2) for enzymatic activation. These complexes recruit HDAC3 to target genes via transcription factors like Rev-erbα, thyroid hormone receptor, and NF-κB [5] [8].

HDAC3 exhibits dual functionalities:

  • Enzymatic activity: Depends on inositol tetraphosphate (IP4)-mediated stabilization within NCOR/SMRT complexes. Deacetylates histones (H3, H4) and non-histone proteins (e.g., NF-κB, STATs) [5].
  • Non-enzymatic scaffolding: Regulates gene expression independently of deacetylase activity. For example, HDAC3 mutants lacking catalytic function still partially rescue metabolic phenotypes in HDAC3-knockout mice [2] [5].

Genetic studies reveal HDAC3 is indispensable for embryogenesis, organ development, and metabolism. Tissue-specific deletions cause severe phenotypes:

  • Liver: Disrupted lipid metabolism → steatosis [5]
  • Brain: Impaired neuronal migration → lethality [6]
  • Lungs: Alveolar defects → respiratory failure [2]

Table 2: Unique Structural Features of HDAC3 vs. Other Class I HDACs

Residue PositionHDAC1/2HDAC3Functional Consequence
92GlutamateAspartateAltered substrate affinity
107SerineTyrosineSteric hindrance in foot pocket
199TyrosinePhenylalanineHydrophobic interaction differences

RGFP966 as a Selective HDAC3 Inhibitor: Pharmacological Profile

RGFP966 ((E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide) is a benzamide-class inhibitor with >100-fold selectivity for HDAC3 over other isoforms. Biochemical assays confirm its IC50 against HDAC3 is 80 nM, while IC50 values exceed 15 μM for HDAC1, 2, 6, 8, and 10 [3] [7]. This selectivity arises from RGFP966’s optimized binding to HDAC3’s unique foot pocket, exploiting steric constraints imposed by Tyr107 [3] [9].

Key pharmacological properties:

  • Blood-brain barrier permeability: Enables CNS targeting in neurodegenerative models [3] [6].
  • Cellular effects: At 10–20 μM, RGFP966 increases histone H3/H4 acetylation without altering HDAC3 expression levels. It reduces pro-inflammatory gene expression in macrophages and microglia within 4–24 hours [1] [10].
  • Transcriptional modulation: Suppresses NF-κB-driven reporter activity by >50% in RAW 264.7 macrophages without altering NF-κB p65 acetylation or nuclear translocation, indicating indirect regulation [1] [7].

Table 3: Selectivity Profile and Cellular Effects of RGFP966

ParameterValueExperimental Context
HDAC3 IC5080 nMPurified enzyme assay
HDAC1/2 IC50>15 μMCell-free assays
HDAC8 IC50>100 μMCell-free assays
Anti-inflammatory effects1.5–3.0-fold reduction in TNF-αLPS-stimulated macrophages [1]
β-cell protection40% reduction in palmitate-induced apoptosisNIT-1 cells [9]

Rationale for Targeting HDAC3 in Disease Pathogenesis

HDAC3 dysregulation is implicated in chronic inflammation, metabolic disorders, and neurodegeneration via distinct molecular pathways:

Inflammation and Immunity

HDAC3 serves as a master immune regulator by controlling transcription factors central to innate immunity:

  • NF-κB pathway: HDAC3 deacetylates lysines 122/123 and 314/315 on NF-κB p65, enhancing its DNA binding and transcriptional activity. RGFP966 inhibits this by disrupting HDAC3 enzymatic function, reducing IL-6, TNF-α, and CXCL2 expression in LPS-treated macrophages by 60–70% [1] [8].
  • TLR signaling: In microglia, RGFP966 downregulates 37.8% of LPS-induced proteins, including TLR2/3/6, MAPK p38, and SYK. This suppresses pro-inflammatory cytokine secretion (TNF-α, IL-6) and STAT3/STAT5 activation [10].
  • In vivo efficacy: In ovalbumin-induced allergic rhinitis models, RGFP966 (10–20 mg/kg) reduces IgE, eosinophil infiltration, and goblet cell hyperplasia by 40–50% [4].

Metabolic Dysfunction

HDAC3 integrates circadian and nutritional signals to govern metabolism:

  • Pancreatic β-cells: HDAC3 represses insulin secretion genes. RGFP966 enhances glucose-stimulated insulin secretion by 2.5-fold in NIT-1 cells and improves glucose tolerance in streptozotocin-induced prediabetic mice [9].
  • Adipose tissue: HDAC3 deletion promotes white adipose tissue (WAT) "browning" and oxidative metabolism via PPARγ activation [2] [5].

Neurodegeneration

HDAC3 inhibition confers neuroprotection through dual mechanisms:

  • Transcriptional modulation: In Huntington’s disease models (N171-82Q mice), RGFP966 (25 mg/kg) improves motor coordination by 30% and reduces striatal atrophy by 22%, correlating with suppressed glial activation and macrophage migration inhibitory factor (Mif) expression [6].
  • Microglial polarization: RGFP966 shifts microglia from pro-inflammatory (CD16/32+) to anti-inflammatory states, lowering IL-6 secretion by 50% in LPS-challenged cells [10].

Table 4: Preclinical Efficacy of RGFP966 in Disease Models

Disease ModelKey FindingsMolecular Targets
Allergic rhinitis [4]↓ Sneezing/nose rubbing (50%), IgE, mast cellsHDAC3/NF-κB axis
Huntington’s disease [6]↑ Rotarod performance (30%), ↓ striatal atrophySTAT3/Mif pathway
Diabetes [9]↑ Insulin secretion (2.5-fold), ↓ β-cell apoptosisFOXO1/Pdx1 regulation
Lung inflammation [1]↓ IL-6 (70%), CXCL2 (65%) in PCLSNF-κB transcriptional activity
Neuroinflammation [10]↓ TNF-α (50%), CD16/32+ microgliaTLR2/6, p38 MAPK

RGFP966 exemplifies the therapeutic potential of isoform-selective HDAC inhibition, offering advantages over pan-HDAC inhibitors by minimizing off-target effects. Its ability to modulate HDAC3’s enzymatic and scaffolding functions positions it as a versatile tool for diseases driven by epigenetic dysregulation [7] [8].

Properties

CAS Number

1396841-57-8

Product Name

RGFP966

IUPAC Name

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide

Molecular Formula

C21H19FN4O

Molecular Weight

362.408

InChI

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+

InChI Key

BLVQHYHDYFTPDV-VCABWLAWSA-N

SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N

Synonyms

(2E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazol-4-yl]-2-propenamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.